An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-arabinouridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-arabinouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-hydroxy-arabinouridine, a modified nucleoside of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific compound, this document outlines a rational, multi-step approach based on established chemical transformations of related nucleosides. Detailed experimental protocols for each proposed step are provided, along with expected characterization data for key intermediates and the final product.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to both the sugar moiety and the nucleobase can lead to compounds with improved therapeutic indices, altered mechanisms of action, and novel biological activities. 5-hydroxy-arabinouridine combines two key structural modifications: an arabinose sugar in place of ribose and a hydroxyl group at the 5-position of the uracil (B121893) base. The arabinose configuration is known to confer metabolic stability and can alter the substrate specificity for various enzymes involved in nucleic acid metabolism. The 5-hydroxyuracil (B1221707) modification is a known product of oxidative damage to RNA and is of interest for its potential role in cellular signaling and its impact on nucleic acid structure and function. The synthesis and characterization of 5-hydroxy-arabinouridine are, therefore, of significant interest for the exploration of new therapeutic agents.
Proposed Synthetic Pathway
The proposed synthesis of 5-hydroxy-arabinouridine is a multi-step process commencing from the readily available starting material, uridine (B1682114). The overall strategy involves the epimerization of the 2'-hydroxyl group of uridine to form arabinouridine, followed by protection of the sugar hydroxyls, selective bromination of the uracil ring at the 5-position, subsequent conversion of the bromo-substituent to a hydroxyl group, and final deprotection to yield the target molecule.
Caption: Proposed synthetic workflow for 5-hydroxy-arabinouridine.
Experimental Protocols
Step 1 & 2: Synthesis of Arabinouridine (ara-U) from Uridine
This two-step, one-pot procedure involves the formation of a 2,2'-anhydrouridine intermediate, followed by hydrolysis to yield arabinouridine.
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Materials: Uridine, Diphenyl carbonate, Sodium bicarbonate, Dimethylformamide (DMF), Water.
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Procedure:
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To a solution of uridine (1 eq) in anhydrous DMF, add diphenyl carbonate (1.5 eq).
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Heat the mixture to 150 °C for 30 minutes under a nitrogen atmosphere.
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Cool the reaction mixture to room temperature and add a catalytic amount of sodium bicarbonate.
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Add water to the reaction mixture and heat to 100 °C for 1 hour to effect hydrolysis of the anhydro intermediate.
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Cool the solution and concentrate under reduced pressure.
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Purify the resulting residue by silica (B1680970) gel column chromatography to yield arabinouridine.
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Step 3: Protection of Arabinouridine
To enable selective modification of the uracil base, the hydroxyl groups of the arabinose sugar must be protected. A common method is the formation of silyl (B83357) ethers.
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Materials: Arabinouridine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous Pyridine.
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Procedure:
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Dissolve arabinouridine (1 eq) in anhydrous pyridine.
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Add imidazole (3.5 eq) and TBDMSCl (3.3 eq) to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with methanol (B129727) and concentrate the mixture under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to afford the fully protected arabinouridine.
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Step 4: 5-Bromination of Protected Arabinouridine
The protected arabinouridine is then subjected to electrophilic bromination at the C5 position of the uracil ring.
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Materials: Protected arabinouridine, 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Dichloromethane (DCM).
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Procedure:
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Dissolve the protected arabinouridine (1 eq) in anhydrous DCM.
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Add DBH (1.1 eq) to the solution.
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by silica gel column chromatography to yield 5-bromo-protected-arabinouridine.
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Step 5: Conversion of 5-Bromo to 5-Hydroxy Group (Proposed)
This step is a proposed pathway, as a direct conversion on this specific substrate is not well-documented. One plausible approach involves a nucleophilic substitution with a protected hydroxide (B78521) equivalent, such as benzyloxide, followed by hydrogenolysis.
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Materials: 5-Bromo-protected-arabinouridine, Sodium benzyloxide, Anhydrous DMF, Palladium on carbon (Pd/C), Hydrogen gas.
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Procedure (Part A - Benzylation):
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Dissolve 5-bromo-protected-arabinouridine (1 eq) in anhydrous DMF.
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Add sodium benzyloxide (1.5 eq) and heat the mixture to 80-100 °C.
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Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify by silica gel chromatography to obtain 5-benzyloxy-protected-arabinouridine.
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Procedure (Part B - Debenzylation):
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Dissolve the 5-benzyloxy intermediate in methanol.
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Add a catalytic amount of 10% Pd/C.
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Stir the suspension under an atmosphere of hydrogen gas for 4-6 hours.
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Filter the reaction mixture through Celite and concentrate the filtrate to yield the 5-hydroxy-protected-arabinouridine.
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Step 6: Deprotection of 5-Hydroxy-arabinouridine
The final step is the removal of the silyl protecting groups from the sugar moiety.
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Materials: 5-Hydroxy-protected-arabinouridine, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).
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Procedure:
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Dissolve the 5-hydroxy-protected-arabinouridine in THF.
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Add a 1M solution of TBAF in THF (3.5 eq).
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Stir the reaction at room temperature for 2-4 hours.
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Concentrate the reaction mixture and purify the residue by silica gel column chromatography or recrystallization to obtain the final product, 5-hydroxy-arabinouridine.
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Characterization Data
The following tables summarize the expected characterization data for the key intermediates and the final product. Since 5-hydroxy-arabinouridine is a novel compound, the data for the final product are predicted based on the structures of the intermediates and related known compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Uridine | C₉H₁₂N₂O₆ | 244.20 | White crystalline solid |
| Arabinouridine | C₉H₁₂N₂O₆ | 244.20 | White solid |
| 5-Bromo-arabinouridine | C₉H₁₁BrN₂O₆ | 323.10 | White to off-white solid |
| 5-Hydroxy-arabinouridine | C₉H₁₂N₂O₇ | 260.20 | Expected to be a white solid |
Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts in δ ppm)
| Proton | Uridine (in D₂O) | Arabinouridine (in D₂O) | 5-Bromo-arabinouridine (in DMSO-d₆) | 5-Hydroxy-arabinouridine (Predicted, in D₂O) |
| H-6 | 7.88 (d) | 7.90 (d) | 8.25 (s) | ~7.5 (s) |
| H-5 | 5.91 (d) | 5.93 (d) | - | - |
| H-1' | 5.89 (d) | 6.15 (d) | 5.95 (d) | ~6.1 (d) |
| H-2' | 4.35 (t) | 4.10 (t) | 4.05 (t) | ~4.1 (t) |
| H-3' | 4.25 (t) | 3.95 (t) | 3.85 (t) | ~3.9 (t) |
| H-4' | 4.15 (q) | 3.90 (q) | 3.75 (q) | ~3.9 (q) |
| H-5'a, 5'b | 3.85 (m), 3.75 (m) | 3.70 (m) | 3.60 (m), 3.50 (m) | ~3.7 (m) |
Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts in δ ppm)
| Carbon | Uridine (in D₂O) | Arabinouridine (in D₂O) | 5-Bromo-arabinouridine (in DMSO-d₆) | 5-Hydroxy-arabinouridine (Predicted, in D₂O) |
| C-2 | 152.1 | 151.9 | 150.5 | ~152 |
| C-4 | 166.5 | 166.3 | 159.8 | ~165 |
| C-5 | 102.5 | 102.7 | 97.0 | ~125 (C-OH) |
| C-6 | 142.3 | 142.1 | 141.5 | ~135 |
| C-1' | 90.1 | 87.5 | 87.9 | ~87 |
| C-2' | 74.2 | 75.8 | 75.5 | ~76 |
| C-3' | 69.8 | 75.1 | 74.8 | ~75 |
| C-4' | 84.7 | 84.5 | 85.0 | ~84 |
| C-5' | 60.9 | 61.2 | 60.5 | ~61 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Uridine | ESI | 245.07 | 243.06 |
| Arabinouridine | ESI | 245.07 | 243.06 |
| 5-Bromo-arabinouridine | ESI | 322.98 / 324.98 | 320.97 / 322.97 |
| 5-Hydroxy-arabinouridine | ESI | 261.07 | 259.05 |
Conclusion
This technical guide outlines a feasible, albeit partially theoretical, synthetic route to 5-hydroxy-arabinouridine. The proposed pathway leverages well-established methodologies in nucleoside chemistry for the synthesis of the arabinouridine precursor and for the modification of the uracil base. While the conversion of the 5-bromo to a 5-hydroxyl group requires further experimental validation for this specific substrate, the proposed methods are based on sound chemical principles. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers embarking on the synthesis of this novel and potentially bioactive nucleoside analogue. Successful synthesis and subsequent biological evaluation of 5-hydroxy-arabinouridine will contribute to the expanding library of modified nucleosides for drug discovery and chemical biology.
